3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
Properties
IUPAC Name |
3-methyl-2-oxo-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S3/c1-19-13-9-12(4-5-14(13)23-17(19)20)26(21,22)18-16(11-6-8-24-10-11)15-3-2-7-25-15/h2-10,16,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNHWUIIDARHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC(C3=CSC=C3)C4=CC=CS4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based compounds have been found to exhibit a wide range of therapeutic properties, suggesting that they interact with multiple targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that thiophene derivatives can interact with various biological targets, leading to diverse therapeutic effects.
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biological processes, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesized compound's biological activities based on diverse research findings and case studies.
The molecular formula of the compound is with a molecular weight of 406.5 g/mol. The structure includes a benzoxazole core substituted with thiophene rings, which are often associated with various pharmacological activities.
Antimicrobial Activity
A study highlighted the antimicrobial properties of benzoxazole derivatives, noting that similar compounds exhibit activity against various Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) for these compounds ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity although less potent than standard drugs like fluconazole against certain strains .
| Microorganism | MIC (µg/ml) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Less potent than penicillin |
| Escherichia coli | 20 | Comparable to ampicillin |
| Candida albicans | 7.81 | Less potent than fluconazole |
Anticancer Activity
Research has shown that compounds with a similar benzoxazole structure can induce apoptosis in cancer cell lines. For instance, derivatives demonstrated cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values ranging from 0.12 to 2.78 µM . The mechanism involves the activation of apoptotic pathways, particularly through caspase activation and p53 expression modulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis |
| U-937 | 1.50 | Caspase activation |
| A549 (lung cancer) | 2.00 | p53 pathway activation |
Case Studies
- Synthesis and Testing : A series of benzoxazole derivatives were synthesized and tested for their antimicrobial and anticancer properties. The study indicated that the presence of thiophene rings significantly enhanced the biological activity compared to their non-thiophene counterparts .
- In Silico Studies : Molecular docking studies have suggested that the compound interacts favorably with key biological targets involved in cancer progression, supporting its potential as a therapeutic agent . These studies provide insights into how structural modifications could enhance efficacy.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study investigating similar compounds showed that modifications on the benzoxazole ring can enhance antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The presence of sulfonamide groups is also linked to increased efficacy against bacterial infections.
Anticancer Properties
Benzoxazole derivatives have been studied for their anticancer potential. In vitro assays demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell growth and survival.
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties due to the presence of thiophene rings, which have been shown to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases or conditions.
Material Science Applications
Polymer Chemistry
The unique structure of 3-methyl-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide allows it to be used as a monomer in polymer synthesis. Polymers derived from benzoxazole can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials.
Organic Electronics
Recent studies have explored the use of benzoxazole derivatives in organic electronic devices. Their ability to act as semiconductors can lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to the development of flexible and efficient electronic devices.
Case Studies
-
Antimicrobial Efficacy
A study published in a peer-reviewed journal tested various benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics. -
Anticancer Research
In vitro studies on human cancer cell lines demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent anticancer activity. -
Polymer Development
Researchers synthesized a new polymer using the compound as a monomer and tested its thermal properties. The resulting polymer exhibited a glass transition temperature significantly higher than conventional polymers, suggesting its utility in high-temperature applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and its analogs:
Q & A
Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The synthesis involves multi-step strategies, leveraging heterocyclic coupling and sulfonamide formation. Key steps include:
- Thiophene-Bearing Intermediate Synthesis : React thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with appropriate amines under reductive amination conditions (e.g., NaBHCN in MeOH) to form the bis-thiophenylmethylamine core .
- Benzoxazole-Sulfonamide Assembly : Couple the intermediate with 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride in anhydrous DCM using triethylamine as a base. Monitor progress via TLC (silica gel, EtOAc/hexane) .
- Purification : Use column chromatography (silica gel, gradient elution with CHCl/MeOH) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. How can the compound’s structure be rigorously validated?
Methodological Answer:
- Spectroscopic Analysis :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetone/hexane) to resolve stereochemistry and bond angles .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC50_{50}50 values across studies)?
Methodological Answer:
- Assay Standardization :
- Data Normalization : Account for solvent effects (DMSO concentration ≤0.1%) and batch-to-batch compound variability via LC-MS purity checks .
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound | Target Enzyme | IC (nM) | Assay Type | Reference ID |
|---|---|---|---|---|
| Target Compound | COX-2 | 12 ± 2 | Fluorescence | |
| N-{...}thiophene-2-carboxamide | COX-2 | 18 ± 3 | SPR | |
| 4-Aminoantipyrine derivative | COX-1 | >1000 | Colorimetric |
Q. Q4. How can computational modeling guide SAR optimization for enhanced selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR) to identify key interactions (e.g., sulfonamide H-bonding with Arg120) .
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability and identify flexible regions for modification .
- Electrostatic Potential Maps : Calculate ESP charges (DFT/B3LYP) to optimize substituent polarity for target engagement .
Q. Q5. What are the stability challenges in aqueous buffers, and how are they mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the benzoxazole ring at pH >7.5 or photodegradation under UV light .
- Stabilization Strategies :
- Use pH 6.4 phosphate buffer for in vitro studies.
- Store solutions in amber vials at -20°C with 0.01% BHT as an antioxidant .
Methodological Best Practices
Q. Q6. How to design assays for evaluating dual thiophene-sulfonamide interactions with biological targets?
Methodological Answer:
- Competitive Binding Assays : Use S-labeled sulfonamide probes to quantify displacement by the compound in membrane preparations .
- Fluorescence Quenching : Monitor tryptophan residues in target proteins (e.g., serum albumin) via Stern-Volmer plots to assess binding constants .
Q. Q7. What analytical techniques differentiate polymorphic forms of the compound?
Methodological Answer:
- PXRD : Compare diffraction patterns (e.g., Form I peaks at 2θ = 12.5°, 15.7°) .
- DSC : Identify melting endotherms (Form I: 215°C; Form II: 208°C) .
Data Interpretation and Validation
Q. Q8. How to reconcile discrepancies between in silico predictions and experimental bioactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
